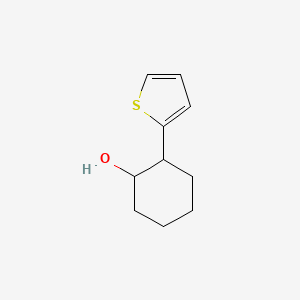
2-(2-Thienyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Chemical Reactions Analysis
Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .
Physical And Chemical Properties Analysis
Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- Medicinal chemists utilize these derivatives to enhance advanced compounds with a range of biological effects. For instance, they play a role in developing anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic drugs .
Pharmaceuticals and Drug Design
- Several important drugs incorporate the thiophene framework:
Thiazole Derivatives
- Researchers have synthesized 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles using reactions involving 2-(2-Thienyl)cyclohexanol . These newly created compounds were screened for antifungal and antibacterial activities .
Safety and Hazards
Orientations Futures
The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .
Mécanisme D'action
Target of Action
It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
Alcohols generally undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This process involves the loss of hydrogen atoms and the formation of new bonds.
Biochemical Pathways
For instance, the oxidation of alcohols, like cyclohexanol, can lead to the production of energy in the form of adenosine triphosphate (ATP) through the citric acid cycle .
Pharmacokinetics
A related compound, cyclohexanol, is known to interact with alcohol dehydrogenase 1b, which could potentially influence its metabolism .
Result of Action
The oxidation of alcohols can lead to the formation of carbonyl-containing compounds, which can have various effects on cellular processes .
Propriétés
IUPAC Name |
2-thiophen-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBNZGPGVRJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)cyclohexanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)
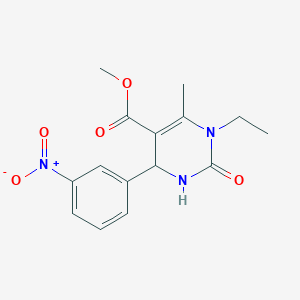
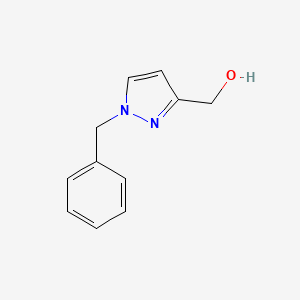
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)
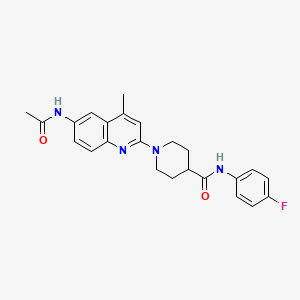

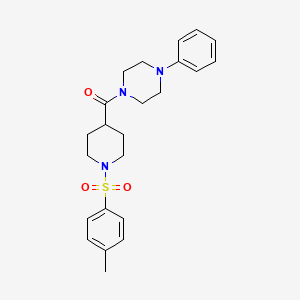
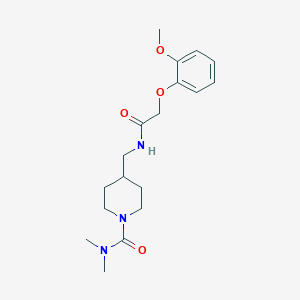
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
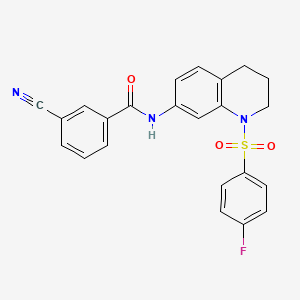
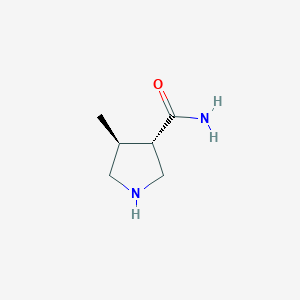
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)